

A Technical Guide to the European Pharmacopoeia Monograph for Rivaroxaban

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Compound of Interest		
Compound Name:	Rivaroxaban EP Impurity I	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the European Pharmacopoeia (Ph. Eur.) monographs for Rivaroxaban active substance (2932) and Rivaroxaban Tablets (3021). The information is compiled from various public sources and is intended to provide a detailed understanding of the quality control standards for this widely used anticoagulant.

Introduction to Rivaroxaban and the European Pharmacopoeia

Rivaroxaban is an orally active, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. It is prescribed for the prevention and treatment of various thromboembolic disorders. The European Pharmacopoeia provides the legal and scientific benchmarks for the quality control of medicines in Europe, ensuring their safety and efficacy. The monographs for Rivaroxaban and its tablet formulation detail the required analytical procedures to ascertain the identity, purity, and content of the drug.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and acceptance criteria as specified in the Ph. Eur. monograph for Rivaroxaban Tablets.



Table 1: Assay and Content Uniformity

Test	Method	Acceptance Criteria
Assay	High-Performance Liquid Chromatography (HPLC)	95.0% to 105.0% of the labeled amount of Rivaroxaban (C19H18CIN3O5S)
Uniformity of Dosage Units	Complies with Ph. Eur. general chapter 2.9.40	-

Table 2: Dissolution

Tablet Strength	Apparatus	Dissolution Medium	Speed	Time	Acceptance Criteria (Q)
2.5 mg	2 (Paddle)	Acetate buffer pH 4.5	75 rpm	30 min	Not less than 80% of the labeled amount is dissolved[2]
10 mg	2 (Paddle)	Acetate buffer pH 4.5 with sodium dodecyl sulfate	75 rpm	30 min	Not less than 80% of the labeled amount is dissolved[2]
15 mg & 20 mg	2 (Paddle)	Acetate buffer pH 4.5 with sodium dodecyl sulfate	75 rpm	30 min	Not less than 80% of the labeled amount is dissolved[2]

Table 3: Related Substances (Impurities)



Impurity	Limit
Unspecified Impurities	For each impurity, maximum 0.2%[2]
Total Impurities	Maximum 0.3%[2][3]
Reporting Threshold	0.1%[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the Ph. Eur. monograph for Rivaroxaban Tablets.

Identification

The identity of Rivaroxaban in the tablets is confirmed by two methods:

- A. Ultraviolet (UV) Spectrophotometry: The UV spectrum of the principal peak in the chromatogram of the test solution is compared with that of the reference solution obtained during the assay. The spectra should be similar.[1]
- B. High-Performance Liquid Chromatography (HPLC): The retention time of the principal peak in the chromatogram of the test solution is compared with that of the principal peak in the chromatogram of the reference solution. The retention times should be similar.[1]

Assay (HPLC)

This method determines the content of Rivaroxaban in the tablets.

Chromatographic Conditions:

- Column: A suitable stainless steel column (e.g., 0.055 m x 4.0 mm) packed with end-capped octadecylsilyl silica gel for chromatography R (3 μm).[3]
- Mobile Phase: A mixture of acetonitrile and water. The exact composition may vary, with some sources indicating a 40:60 (v/v) ratio.[3]
- Flow Rate: 1.0 mL/min.[3]



Detection: UV spectrophotometer at 250 nm.[3]

Injection Volume: 5 μL.[3]

Column Temperature: 45 °C.[3]

Solution Preparation:

- Solvent Mixture: A mixture of Solution A (Dilute 6.7 mL of phosphoric acid to 10 L with water for chromatography) and acetonitrile in a 40:60 (v/v) ratio.[3]
- Test Solution: A filtered solution of the powdered tablets in the solvent mixture to obtain a concentration of approximately 0.2 mg/mL of Rivaroxaban.[1]
- Reference Solution (a): A solution of Rivaroxaban CRS (Chemical Reference Substance) in the solvent mixture at a known concentration.[1]

Related Substances (HPLC)

This gradient HPLC method is used to determine the level of impurities in Rivaroxaban tablets.

Chromatographic Conditions:

- Column: A suitable stainless steel column (e.g., 0.055 m x 4.0 mm) packed with end-capped octadecylsilyl silica gel for chromatography R (3 μm).[3]
- Mobile Phase: A gradient elution using a mixture of Solution A (diluted phosphoric acid) and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometer at 250 nm.
- Injection Volume: 5 μL.[3]
- Column Temperature: 45 °C.[3]

Solution Preparation:



- Solvent Mixture: A mixture of Solution A (Dilute 6.7 mL of phosphoric acid to 10 L with water for chromatography) and acetonitrile in a 40:60 (v/v) ratio.[3]
- Test Solution: A filtered solution of the powdered tablets in the solvent mixture to obtain a concentration of approximately 0.2 mg/mL of Rivaroxaban.[1]
- Reference Solution (b): A dilution of the test solution to a concentration corresponding to the reporting threshold.[3]
- Reference Solution (c): A solution of Rivaroxaban CRS and specified impurity reference standards (e.g., Impurity G) for system suitability checks.[3]

System Suitability:

• The resolution between the peaks due to impurity G and rivaroxaban should be at least 5.0. [3]

Dissolution

This test evaluates the rate at which the drug substance dissolves from the tablet.

Apparatus:

• Apparatus 2 (Paddle Apparatus) as described in Ph. Eur. general chapter 2.9.3.[2]

Dissolution Media:

- For 2.5 mg tablets: 900 mL of acetate buffer solution with a pH of 4.5.[2]
- For 10 mg tablets: 900 mL of acetate buffer solution pH 4.5 containing sodium dodecyl sulfate.[2]
- For 15 mg and 20 mg tablets: 900 mL of acetate buffer solution pH 4.5 containing a higher concentration of sodium dodecyl sulfate.

Test Conditions:

Rotation Speed: 75 rpm.[1][2]







• Temperature: 37 ± 0.5 °C.

• Time: 30 minutes.[1][2]

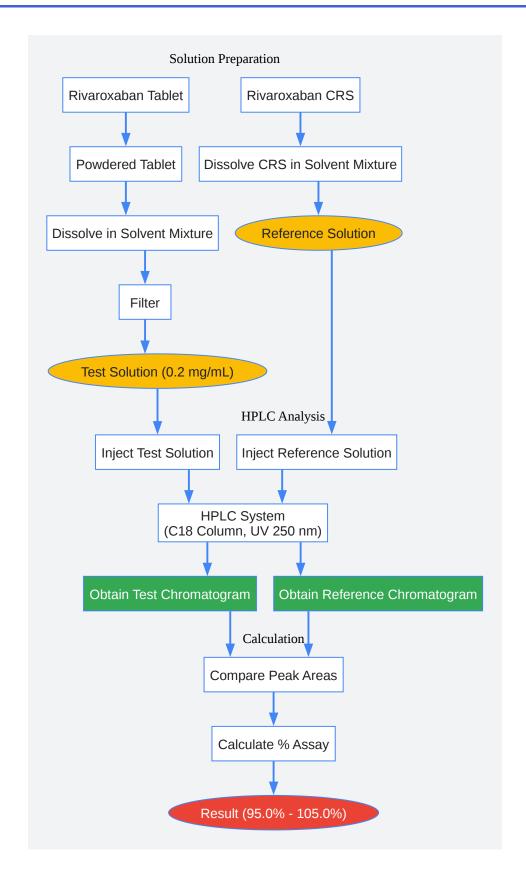
Analysis of Samples:

• The amount of dissolved Rivaroxaban is determined by HPLC using a method similar to the assay.

Visualizations

The following diagrams illustrate the workflows for the key analytical procedures described in the European Pharmacopoeia monograph for Rivaroxaban Tablets.

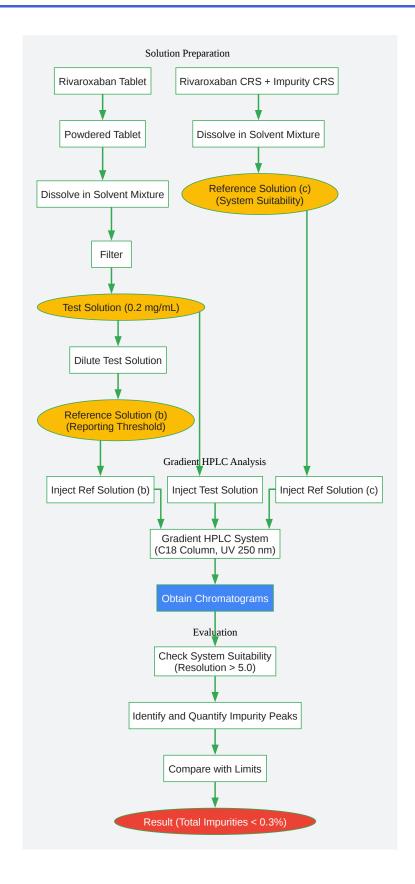




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Caption: Workflow for the Assay of Rivaroxaban Tablets by HPLC.

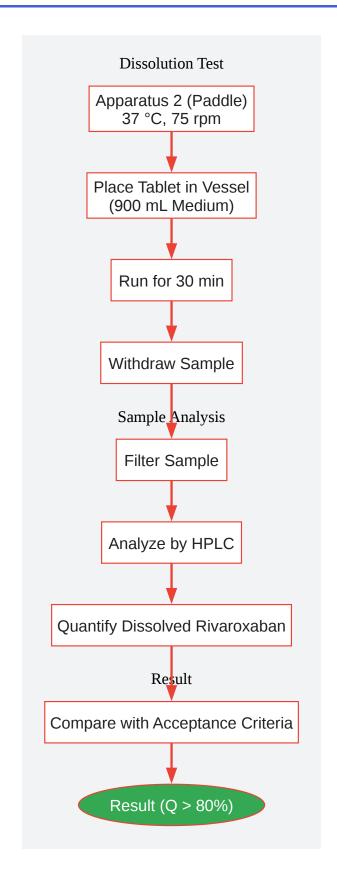




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Caption: Workflow for the Related Substances Test of Rivaroxaban Tablets.





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Caption: Workflow for the Dissolution Test of Rivaroxaban Tablets.



Conclusion

The European Pharmacopoeia monographs for Rivaroxaban and its tablet formulation provide a robust framework for ensuring the quality, safety, and efficacy of this important anticoagulant. The combination of identification, assay, related substances, and dissolution testing, utilizing techniques such as HPLC and UV spectrophotometry, allows for comprehensive control over the drug product. This guide serves as a detailed technical resource for professionals in the pharmaceutical industry, offering a deeper understanding of the analytical requirements for Rivaroxaban as per the European Pharmacopoeia. It is important to always refer to the current, official publication of the European Pharmacopoeia for the most up-to-date and complete information.

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